![molecular formula C14H18N4O B3160116 N-(1H-indazol-6-yl)-2-piperidinoacetamide CAS No. 866008-92-6](/img/structure/B3160116.png)
N-(1H-indazol-6-yl)-2-piperidinoacetamide
Overview
Description
Synthesis Analysis
The synthesis of indazole compounds has been a topic of interest in recent years. Strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of related compounds has been studied. For instance, the crystal structure of Lyn kinase domain in complex with N-(1H-indazol-6-yl)-8-(piperidin-4-yloxy)-6-propylquinazolin-2-amine has been released .Chemical Reactions Analysis
The chemical reactions involving indazole compounds have been explored. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For related compounds, properties such as molecular weight and formula have been reported .Mechanism of Action
Target of Action
The primary target of N-(1H-indazol-6-yl)-2-piperidinoacetamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating the response to VEGF, which is a signal protein produced by cells that stimulates the formation of blood vessels.
Mode of Action
This compound interacts with its target, VEGFR2, by inhibiting its activity . This inhibition prevents the receptor from responding to VEGF, thereby disrupting the signaling pathway that leads to the formation of new blood vessels.
Biochemical Pathways
The inhibition of VEGFR2 by this compound affects the VEGF signaling pathway . This pathway is crucial for angiogenesis, the process by which new blood vessels form from pre-existing vessels. By inhibiting VEGFR2, the compound disrupts this pathway, potentially limiting the growth of tumors, which rely on angiogenesis for their growth and survival .
Result of Action
The inhibition of VEGFR2 by this compound can lead to a decrease in angiogenesis . This could potentially limit the growth of tumors, as they rely on the formation of new blood vessels for their growth and survival.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(1H-indazol-6-yl)-2-piperidinoacetamide is its potent and selective inhibition of Aurora A kinase, which makes it a promising candidate for cancer therapy. However, its efficacy may be limited by the development of drug resistance, which is a common problem with most targeted therapies. In addition, the toxicity and pharmacokinetic properties of this compound need to be further evaluated in preclinical and clinical studies.
Future Directions
There are several future directions for the development of N-(1H-indazol-6-yl)-2-piperidinoacetamide as a cancer therapy. One approach is to combine it with other targeted therapies or chemotherapy agents to enhance its efficacy and overcome drug resistance. Another approach is to develop more potent and selective inhibitors of Aurora A kinase that can overcome the limitations of this compound. Finally, the development of biomarkers that can predict the response of cancer cells to this compound may help to identify patients who are most likely to benefit from this therapy.
Scientific Research Applications
N-(1H-indazol-6-yl)-2-piperidinoacetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the activity of Aurora A kinase, a serine/threonine kinase that plays a crucial role in mitosis and cell division. Aurora A kinase is overexpressed in many types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Safety and Hazards
properties
IUPAC Name |
N-(1H-indazol-6-yl)-2-piperidin-1-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c19-14(10-18-6-2-1-3-7-18)16-12-5-4-11-9-15-17-13(11)8-12/h4-5,8-9H,1-3,6-7,10H2,(H,15,17)(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZWZRZBHXVQIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC3=C(C=C2)C=NN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.